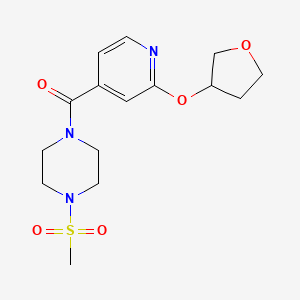
(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone” is a chemical compound. It is offered by Benchchem for CAS No. 1903012-25-81.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are related compounds that have been synthesized and studied2. For a detailed synthesis process, it would be best to consult a chemist or a relevant scientific literature.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound. However, related compounds have been studied34. For a detailed molecular structure analysis, it would be best to use a molecular modeling software or consult a chemist.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, related compounds have been studied for their biological activities53. For a detailed chemical reactions analysis, it would be best to consult a chemist or a relevant scientific literature.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of this compound1. For a detailed analysis of physical and chemical properties, it would be best to consult a chemist or a relevant scientific literature.Scientific Research Applications
Antimicrobial Activity
- Research on derivatives such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime has demonstrated antimicrobial activity against bacterial and fungal strains, indicating the potential of similar compounds for antimicrobial applications (Mallesha & Mohana, 2014).
Crystal Structure Analysis
- Studies involving the crystal structure of compounds like [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol provide insights into their molecular geometry and interactions, which are crucial for designing drugs with specific binding properties (Girish et al., 2008).
Corrosion Inhibition
- Synthesized organic compounds such as [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone have shown effectiveness in preventing mild steel corrosion in acidic media, suggesting their use in corrosion inhibition (Singaravelu & Bhadusha, 2022).
Organic Synthesis
- Research on the catalytic synthesis of heterocyclic derivatives indicates the role of such compounds in the development of novel organic synthesis methodologies, which can lead to the production of various pharmacologically active molecules (Bacchi et al., 2005).
Potential Therapeutic Agents
- Studies have also focused on the synthesis of compounds with specific sulfonamide and piperazine components for their potential use as therapeutic agents, showing the wide range of applications in drug development (Abbasi et al., 2019).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of this compound. However, related compounds have been evaluated for their cytotoxicity on human cells34. For a detailed safety and hazards analysis, it would be best to consult a chemist or a relevant scientific literature.
Future Directions
The future directions for this compound could involve further studies on its biological activities, as related compounds have shown diverse biological activities5. It could also involve the development of novel derivatives of this compound for various applications.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, it would be best to consult a chemist or a relevant scientific literature.
properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-4-16-14(10-12)23-13-3-9-22-11-13/h2,4,10,13H,3,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRHEVRIJZIKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

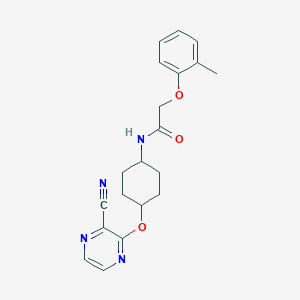
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)
![Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2728348.png)
![2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B2728349.png)
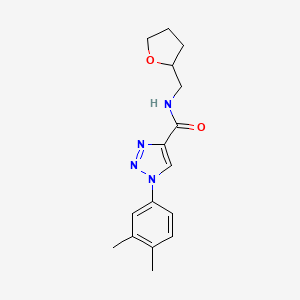
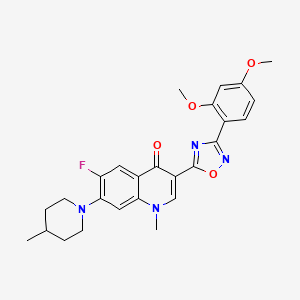

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2728355.png)
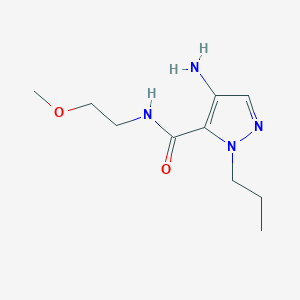
![Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2728362.png)
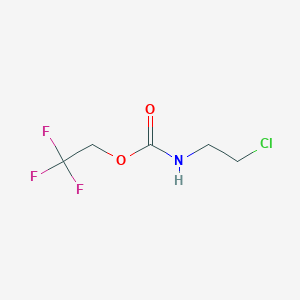
![1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2728366.png)
![N-(2-furylmethyl)-4-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2728367.png)
![Methyl 4-[[2-(azepane-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate](/img/structure/B2728368.png)